trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate
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Overview
Description
trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate: is an organic compound with the molecular formula C15H21NO2. It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with an ethyl group and the amino group is substituted with a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate typically involves the following steps:
Cyclopentanecarboxylic Acid Esterification: Cyclopentanecarboxylic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl cyclopentanecarboxylate.
Amination: The ethyl cyclopentanecarboxylate is then reacted with benzylamine under basic conditions to introduce the benzylamino group. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor for the synthesis of bioactive molecules, including potential drug candidates. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, resins, and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes. Detailed studies on its mechanism of action are ongoing to elucidate its potential therapeutic applications .
Comparison with Similar Compounds
Ethyl 2-(benzylamino)cyclopentanecarboxylate: Similar structure but without the trans configuration.
Methyl 2-(benzylamino)cyclopentanecarboxylate: Similar structure with a methyl ester instead of an ethyl ester.
trans-Ethyl 2-(phenylamino)cyclopentanecarboxylate: Similar structure with a phenylamino group instead of a benzylamino group.
Uniqueness: trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate is unique due to its trans configuration, which can influence its reactivity and interactions with biological targets. The presence of the benzylamino group also imparts specific chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl (1R,2R)-2-(benzylamino)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOIBAPZYNAPG-ZIAGYGMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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